molecular formula C18H16BrNO B12612608 3-Benzyl-6-bromo-2-methoxy-7-methylquinoline CAS No. 918518-91-9

3-Benzyl-6-bromo-2-methoxy-7-methylquinoline

Cat. No.: B12612608
CAS No.: 918518-91-9
M. Wt: 342.2 g/mol
InChI Key: HCKCQPVNTZTPHK-UHFFFAOYSA-N
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Description

3-Benzyl-6-bromo-2-methoxy-7-methylquinoline is a quinoline derivative that has garnered interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-bromo-2-methoxy-7-methylquinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-bromo-2-methoxy-7-methylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Benzyl-6-bromo-2-methoxy-7-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-6-bromo-2-methoxy-7-methylquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-6-bromo-2-methoxy-7-methylquinoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and methoxy groups provides opportunities for further functionalization and derivatization, making it a versatile compound in synthetic and medicinal chemistry .

Properties

CAS No.

918518-91-9

Molecular Formula

C18H16BrNO

Molecular Weight

342.2 g/mol

IUPAC Name

3-benzyl-6-bromo-2-methoxy-7-methylquinoline

InChI

InChI=1S/C18H16BrNO/c1-12-8-17-14(11-16(12)19)10-15(18(20-17)21-2)9-13-6-4-3-5-7-13/h3-8,10-11H,9H2,1-2H3

InChI Key

HCKCQPVNTZTPHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1Br)CC3=CC=CC=C3)OC

Origin of Product

United States

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